2,3-Difluoro-4-nitroaniline

Description

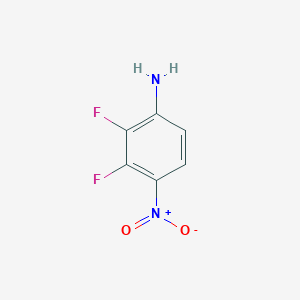

2,3-Difluoro-4-nitroaniline is a halogenated aromatic amine with the molecular formula C₆H₄F₂N₂O₂. It features a nitro group (-NO₂) at the 4-position and fluorine atoms at the 2- and 3-positions on the benzene ring. This compound is primarily utilized in organic synthesis and materials science, particularly as a precursor for pharmaceuticals, agrochemicals, or functional materials.

Key identifiers include:

Properties

IUPAC Name |

2,3-difluoro-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMXVVBWISCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitroaniline typically involves the nitration of 2,3-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. One common method includes the initial fluorination of aniline derivatives followed by nitration. The use of phase transfer catalysts and solid-liquid phase interfaces can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like trifluoroperoxyacetic acid.

Major Products:

Reduction: 2,3-Difluoro-4-aminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Oxidation: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

2,3-Difluoro-4-nitroaniline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of fluorinated aromatic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives explores their potential as pharmaceutical agents due to their ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitroaniline and its derivatives involves interactions with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,3-Difluoro-4-nitroaniline is best understood by comparing it to related halogenated nitroanilines. Below is a detailed analysis:

Table 1: Structural and Commercial Comparison

Key Research Findings

Compounds with meta nitro groups (e.g., 3,4-Difluoro-2-nitroaniline) exhibit distinct electronic properties due to resonance and inductive effects, altering their suitability for coupling reactions .

Thermal and Mechanical Properties :

- While direct data for this compound is scarce, related compounds like 4-Fluoro-3-nitroaniline show thermal stability up to 300°C, attributed to strong hydrogen bonding and π-stacking .

- In contrast, DFNA (2,6-dichlorobenzylidine-4-fluoro-3-nitroaniline), a structurally similar compound, undergoes phase transitions at 138°C due to anisotropic crystal packing, suggesting that fluorine positioning significantly impacts thermal behavior .

Synthetic Applications :

- This compound’s discontinued status contrasts with its analogs (e.g., 2,4-Difluoro-6-nitroaniline), which remain available for nucleophilic substitution reactions in pharmaceutical intermediates .

- Methoxy-substituted derivatives (e.g., 5-Fluoro-2-methoxy-4-nitroaniline) demonstrate enhanced solubility in polar solvents, broadening their utility in solution-phase syntheses .

Biological Activity

2,3-Difluoro-4-nitroaniline is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the synthesis, biological evaluations, and relevant research findings associated with this compound.

Synthesis Methods

The synthesis of this compound typically involves several steps, including nitration and fluorination reactions. A common approach includes:

- Nitration : Introduction of the nitro group using a nitrating agent.

- Fluorination : Substitution of hydrogen atoms with fluorine through electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds containing the 4-nitroaniline moiety demonstrated activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 6.3 µg/mL to higher concentrations depending on structural modifications .

Antitubercular Activity

A derivative related to this compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis. The most potent derivatives showed MIC values as low as 4 μg/mL, indicating strong potential for further development as antitubercular agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines. The results indicated that certain derivatives of this compound possess cytotoxic effects with LC50 values below 1000 µg/mL, suggesting potential use in cancer therapy .

Case Study: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The compound displayed varying degrees of effectiveness, with notable activity against Gram-positive bacteria. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.3 |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 50 |

Research Findings on Metabolism

A study on the metabolic pathways involving similar nitroanilines revealed that aerobic bacteria can utilize these compounds as carbon and nitrogen sources. This metabolic capability suggests environmental implications for the degradation of such compounds in contaminated sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.